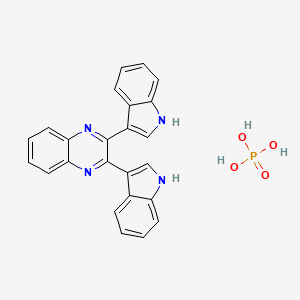
Peroxide, bis(1-oxononyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Peroxide, bis(1-oxononyl) is an organic peroxide with the chemical formula C18H34O4. It is known for its strong oxidizing properties and is used in various industrial and chemical applications. This compound is particularly sensitive to temperature changes and contamination, which can lead to violent decomposition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Peroxide, bis(1-oxononyl) can be synthesized from nonanoic acid. The general procedure involves the reaction of nonanoic acid with hydrogen peroxide in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane at low temperatures .
Industrial Production Methods: In industrial settings, the production of peroxide, bis(1-oxononyl) typically involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to prevent decomposition and ensure the safety of the process. The compound is often stored or transported as a mixture with an inert solid to minimize the risk of explosion .
Analyse Chemischer Reaktionen
Types of Reactions: Peroxide, bis(1-oxononyl) is a strong oxidizing agent and undergoes various types of reactions, including oxidation and substitution reactions. It can react explosively with strongly reduced materials such as sulfides, nitrides, and hydrides .
Common Reagents and Conditions: Common reagents used in reactions with peroxide, bis(1-oxononyl) include hydrogen peroxide, nonanoic acid, and various catalysts like DCC and DMAP. The reactions are typically carried out in solvents such as dichloromethane at low temperatures to prevent decomposition .
Major Products: The major products formed from reactions involving peroxide, bis(1-oxononyl) depend on the specific reaction conditions and reagents used. the compound is known to produce various oxidized products due to its strong oxidizing nature .
Wissenschaftliche Forschungsanwendungen
Peroxide, bis(1-oxononyl) has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as an initiator for radical polymerization and cross-linking in materials chemistry . Additionally, it is employed in the synthesis of other organic peroxides and as an oxidizing agent in various chemical reactions .
Wirkmechanismus
The mechanism of action of peroxide, bis(1-oxononyl) involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can then initiate various chemical reactions, including polymerization and oxidation. The compound’s strong oxidizing properties make it effective in breaking down organic materials and initiating radical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- Hydrogen peroxide (H2O2)
- Peracetic acid (CH3CO3H)
- Benzoyl peroxide (C14H10O4)
- Di-tert-butyl peroxide (C8H18O2)
Uniqueness: Peroxide, bis(1-oxononyl) is unique due to its specific structure and strong oxidizing properties. Unlike some other peroxides, it is particularly sensitive to temperature changes and contamination, which can lead to violent decomposition. This makes it both a powerful and potentially hazardous compound .
Eigenschaften
CAS-Nummer |
762-13-0 |
|---|---|
Molekularformel |
C18H34O4 |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
nonanoyl nonaneperoxoate |
InChI |
InChI=1S/C18H34O4/c1-3-5-7-9-11-13-15-17(19)21-22-18(20)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
FEZFGASTIQVZSC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(=O)OOC(=O)CCCCCCCC |
Physikalische Beschreibung |
This solid peroxide is particularly sensitive to temperature rises and contamination. Above a given "Control Temperature" they decompose violently. It is generally stored or transported as a mixture, with an inert solid. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)

![(3R)-6-amino-3-ethyl-3-methyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B14170570.png)


![Benzenesulfonamide, 3-[4-(1H-indol-4-yl)-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-2-yl]-](/img/structure/B14170577.png)



![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)
![tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14170625.png)


